molecular formula C20H19F3N4O2S B2669085 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 422533-13-9

2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2669085
CAS No.: 422533-13-9
M. Wt: 436.45
InChI Key: OSUSNEFCWVPCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide features a quinazoline core modified at position 4 with a 2-methoxyethylamino group and at position 2 with a sulfanyl linkage to an acetamide moiety. The acetamide is further substituted with a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O2S/c1-29-10-9-24-18-15-7-2-3-8-16(15)26-19(27-18)30-12-17(28)25-14-6-4-5-13(11-14)20(21,22)23/h2-8,11H,9-10,12H2,1H3,(H,25,28)(H,24,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUSNEFCWVPCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The initial step often includes the preparation of the quinazoline core, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include various amines, thiols, and acylating agents. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reactivity of the Sulfanyl Group

The sulfanyl (-S-) group serves as a nucleophilic center, enabling substitution or oxidation reactions:

Reaction Type Conditions/Reagents Outcome
Alkylation Alkyl halides (e.g., CH₃I) in basic mediaFormation of sulfonium salts or thioether derivatives.
Oxidation H₂O₂, mCPBAConversion to sulfoxide (-SO-) or sulfone (-SO₂-) groups.
Nucleophilic Displacement Amines or alcohols under acidic conditionsReplacement of the sulfanyl group with amine or alkoxy substituents .

Key Findings :

  • Oxidation to sulfone derivatives enhances metabolic stability but reduces solubility in polar solvents.

  • Alkylation reactions are pH-dependent, with optimal yields achieved in anhydrous DMF at 60°C.

Amide Hydrolysis

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product
Acidic Hydrolysis HCl (6M), refluxCarboxylic acid and 3-(trifluoromethyl)aniline .
Basic Hydrolysis NaOH (2M), 80°CSodium carboxylate and free amine.

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.

Quinazoline Ring Modifications

The quinazoline core participates in electrophilic substitution and ring-opening reactions:

Reaction Reagents/Conditions Outcome
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro group addition at position 6 or 7 of the quinazoline ring .
Ring-Opening Strong bases (e.g., KOtBu)Cleavage of the quinazoline ring to form anthranilic acid derivatives .

Experimental Data :

  • Nitration at position 6 is favored due to electron-donating effects of the methoxyethylamino group.

  • Ring-opening reactions require anhydrous conditions to prevent side reactions .

Functional Group Interconversion

The trifluoromethylphenyl group and methoxyethylamino side chain influence reactivity:

Transformation Method Application
Trifluoromethyl Reduction H₂/Pd-C in ethanolConversion to methylphenyl group (rare; requires high-pressure hydrogen).
Methoxyethyl Dealkylation BBr₃ in CH₂Cl₂, -78°CDemethylation to yield a hydroxyl group.

Notable Observations :

  • The trifluoromethyl group is highly stable under most conditions, limiting its direct reactivity.

  • Demethylation of the methoxyethyl side chain enhances hydrogen-bonding capacity.

Stability and Degradation

Degradation pathways under stress conditions:

Condition Degradation Pathway Major Products
Photolytic UV light (254 nm) in methanolSulfoxide and quinazoline ring-opened products.
Thermal 100°C in DMSOPartial decomposition to acetamide fragments.

Analytical Validation :

  • HPLC-MS analysis confirms degradation products retain the trifluoromethylphenyl group.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide exhibit inhibitory effects on various cancer cell lines. For instance, studies have shown that quinazoline-based compounds can inhibit the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinazolines have been reported to possess antibacterial and antifungal properties. In vitro studies have demonstrated that similar compounds can effectively inhibit the growth of pathogenic bacteria, including strains resistant to conventional antibiotics .

Anti-inflammatory Effects

Research has also indicated that quinazoline derivatives can exhibit anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Case Studies and Experimental Findings

StudyFindingsReference
Anticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values in the micromolar range.
Antimicrobial TestingShowed effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Anti-inflammatory MechanismReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential therapeutic effects in inflammatory conditions.

Pharmacological Insights

The pharmacokinetic profile of quinazoline derivatives often shows favorable absorption characteristics due to their lipophilic nature. This can lead to improved oral bioavailability and better tissue distribution, which are critical factors in drug development.

Mechanism of Action

The mechanism of action of 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in Quinazoline-Based Analogs

2-Substituted-N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)acetamides
  • Structure: These analogs retain the quinazoline core but replace the 2-methoxyethylamino group with simpler substituents (e.g., ethylamino) and modify the acetamide’s phenyl group .
  • Activity: The ethylamino derivative demonstrated anti-inflammatory activity surpassing Diclofenac in preclinical models, while the trifluoromethylphenyl group in the target compound may enhance metabolic stability and binding affinity due to its strong electron-withdrawing nature .
  • Synthesis : Synthesized via nucleophilic substitution of 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide with amines, analogous to the target compound’s preparation .
2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-Trimethylphenyl)acetamide
  • Structure : Features a 4-chlorophenyl group on the quinazoline and a trimethylphenyl acetamide.
  • However, the trifluoromethyl group’s stronger electron-withdrawing effect may improve target engagement .

Triazole-Based Analogs

2-{[4-Amino-5-(2-Fluorophenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-[2-(Propan-2-yl)phenyl]acetamide
  • Structure : Replaces quinazoline with a 1,2,4-triazole core, introducing a fluorophenyl group and an isopropyl-substituted acetamide.
  • Activity : Fluorine’s electronegativity enhances polarity and bioavailability, while the triazole core may reduce planarity compared to quinazoline, affecting DNA or enzyme interactions .
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Fluorophenyl)acetamide
  • Structure : Incorporates a thiophene ring and ethyl group on the triazole, with a fluorophenyl acetamide.

Substituent Effects on Acetamide Moieties

  • Trifluoromethylphenyl vs. Chloro/Methoxy Groups :
    • The 3-(trifluoromethyl)phenyl group in the target compound increases metabolic stability and lipophilicity compared to chloro () or methoxy () substituents.
    • Methoxy groups (e.g., in N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ) enhance solubility but may reduce membrane permeability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-(Ethylamino)-N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)acetamide 2-{[4-Amino-5-(2-Fluorophenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-[2-(Propan-2-yl)phenyl]acetamide
Molecular Weight ~464 g/mol (estimated) 367.4 g/mol ~430 g/mol
logP ~3.5 (high due to CF3) ~2.8 ~3.2
Solubility Moderate (DMF-soluble) Low (ethanol-soluble) Moderate (acetone-soluble)
Metabolic Stability High (CF3 resists oxidation) Moderate Moderate (fluorine enhances)

Biological Activity

The compound 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide , often referred to by its chemical identifiers, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article provides a detailed examination of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C21H24N4O3S
  • IUPAC Name : this compound
  • SMILES : CCOc(cc1)ccc1NC(CSc1nc2ccccc2c(NCCOC)n1)=O

The compound features a quinazoline core, which is known for its diverse biological activities, particularly in targeting various kinases.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA), demonstrated significant inhibitory effects. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundBacterial StrainMIC (μM)
This compoundS. aureus25.9
MRSA12.9

These results indicate that the compound possesses both bacteriostatic and bactericidal properties, as evidenced by the minimum bactericidal concentration (MBC) being equal to the MIC values .

Anti-inflammatory Potential

The compound's anti-inflammatory activity has also been investigated, particularly its effect on the NF-κB signaling pathway. Compounds with similar structures have shown varying degrees of modulation of NF-κB activity:

CompoundNF-κB Activity (%)IC50 (µM)
This compoundIncrease by 10–15%>20

This modulation suggests that the compound may influence inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays targeting different cancer cell lines. Notably, it has shown promising results against kinases involved in cancer progression:

Target KinaseInhibition Ratio (%) at 10 nM
DDR1>50
DDR2>50
KDR>50

These findings indicate that the compound could serve as a lead candidate for developing targeted therapies against cancers associated with dysregulated kinase activity .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A comprehensive study evaluated the efficacy of various quinazoline derivatives against bacterial strains. The findings indicated that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .
  • Inflammation Modulation : Research involving NF-κB pathway analysis revealed that specific substitutions on the quinazoline ring significantly affected the anti-inflammatory potential of the compounds tested. This study emphasized the importance of structural modifications in developing effective anti-inflammatory agents .
  • Kinase Inhibition Studies : A series of experiments focused on the selectivity of quinazoline derivatives against various kinases demonstrated that specific structural features could enhance selectivity towards DDR kinases while minimizing off-target effects .

Q & A

Q. What synthetic methodologies are commonly employed to prepare quinazolinone-sulfanyl-acetamide derivatives?

  • Typical routes involve: (i) Quinazolinone core synthesis : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions. (ii) Sulfanyl linkage : Thiolation using reagents like Lawesson’s reagent or nucleophilic substitution with thiols. (iii) Acetamide functionalization : Coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) between carboxylic acids and amines .
  • Example: A reflux in glacial acetic acid with stoichiometric control (2.2 mmol amine per 2 mmol sulfonyl cyanamide) yields intermediates for further derivatization .

Q. How are structural confirmations and purity assessments performed for this compound?

  • Spectroscopy :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., quinazolinone C-2 sulfanyl linkage vs. C-4).
  • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) groups.
    • Chromatography : HPLC (≥98% purity) with C18 columns and acetonitrile/water gradients .
    • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., M+H⁺ ion for C₂₀H₁₈F₃N₅O₂S: 458.12 g/mol) .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of quinazolinone derivatives with variable substituents?

  • Temperature control : Higher yields (e.g., 91% for 4-methyl derivatives) are achieved at 80–100°C via reflux in acetic acid, minimizing side reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while glacial acetic acid aids cyclization .
  • Catalysis : Use of p-toluenesulfonic acid (PTSA) accelerates thiourea cyclization steps .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability) for structurally similar analogs be resolved?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-tolyl vs. 4-tolyl groups in acetamide derivatives) on target binding.
  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for anticancer screening) and incubation times (48–72 hours) to reduce variability .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or hydrogen-bond mismatches in analogs with poor activity .

Q. What advanced techniques characterize the compound’s binding to biological targets (e.g., kinases)?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) using immobilized kinase domains.
  • X-ray crystallography : Resolve 3D binding modes (e.g., quinazolinone interaction with ATP-binding pockets in EGFR).
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .

Q. How do reaction conditions influence regioselectivity in sulfanyl linker formation?

  • Base-mediated conditions : Use of K2CO3 in DMF favors nucleophilic attack at the quinazolinone C-2 position over C-4 due to steric hindrance.
  • Microwave-assisted synthesis : Reduces reaction time (from 5 h to 30 min) and improves regioselectivity (>90% C-2 substitution) via controlled heating .

Methodological Notes

  • Data contradiction mitigation : Cross-validate biological assays with orthogonal methods (e.g., Western blotting alongside cell viability assays) to confirm target engagement .
  • Reproducibility : Document solvent purity (e.g., ≤0.005% water in DMF) and inert atmosphere conditions (N2/Ar) to prevent hydrolysis of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.